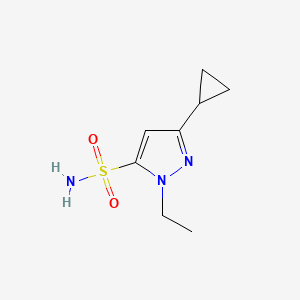
2-Amino-1-(4-isopropylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H17NO It is a derivative of phenylpropanone, characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-isopropylphenyl)propan-1-one typically involves the reaction of 4-isopropylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and the use of high-pressure reactors to ensure complete reduction of the nitrostyrene intermediate.
化学反应分析
Types of Reactions
2-Amino-1-(4-isopropylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学研究应用
2-Amino-1-(4-isopropylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-1-(4-isopropylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenylpropan-2-one: Another related compound with a phenyl ring and a propanone group, used in organic synthesis.
Uniqueness
2-Amino-1-(4-isopropylphenyl)propan-1-one is unique due to the presence of both an amino group and an isopropyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-amino-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,13H2,1-3H3 |
InChI 键 |
OCRQIZHOUWUXST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


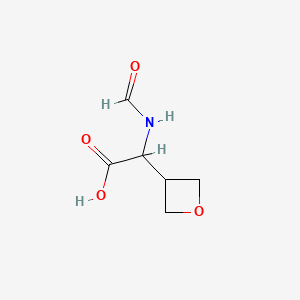
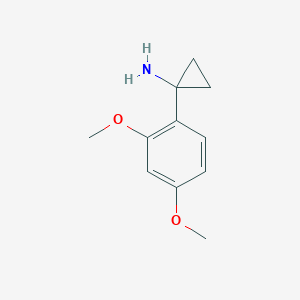
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

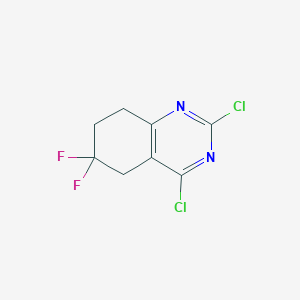
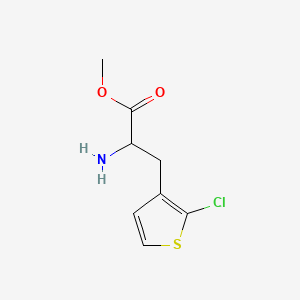
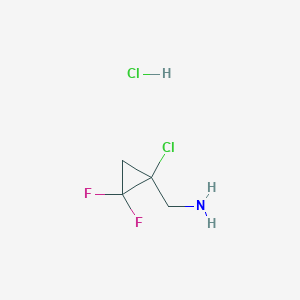

![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
